molecular formula C9H13N3 B1426920 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine CAS No. 1215953-08-4

4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1426920
CAS No.: 1215953-08-4
M. Wt: 163.22 g/mol
InChI Key: CRFLMDZOWYPYPF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity that can be characterized through multiple nomenclature systems and structural descriptors. The systematic name reflects the structural hierarchy, with the tetrahydropyridine ring serving as the primary scaffold and the methylated pyrazole functioning as a substituent group. The Chemical Abstracts Service has assigned this compound the registry number 1215953-08-4, which serves as a unique identifier in chemical databases worldwide. The molecular formula C9H13N3 indicates the presence of nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 163.22 grams per mole.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN1N=CC=C1C2=CCNCC2, which provides a linear description of the molecular connectivity. The compound is also catalogued under the Molecular Design Limited number MFCD11899301, facilitating its identification in chemical inventory systems. The International Union of Pure and Applied Chemistry name emphasizes the positional relationship between the two heterocyclic components, specifically highlighting the attachment of the 1-methyl-1H-pyrazol-5-yl group to the 4-position of the 1,2,3,6-tetrahydropyridine ring system.

Table 1: Chemical Identifiers and Properties

Property Value
Chemical Abstracts Service Number 1215953-08-4
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Molecular Design Limited Number MFCD11899301
Simplified Molecular Input Line Entry System CN1N=CC=C1C2=CCNCC2
Exact Mass 163.11095

Historical Development and Discovery

The development of this compound emerges from the broader historical context of heterocyclic chemistry research, particularly focusing on tetrahydropyridine and pyrazole derivatives. Tetrahydropyridines have maintained significant interest as promising heterocyclic moieties, existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine, with their presence identified in both natural products and synthetic pharmaceutical agents. The tetrahydropyridine scaffold has maintained the interest of researchers in gaining access to novel derivatives of medicinal importance over recent decades.

The historical significance of tetrahydropyridine compounds was further emphasized through the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which demonstrated the potential for both beneficial and toxic effects depending on structural modifications. This compound undergoes metabolic transformation through monoamine oxidase B enzyme oxidation to yield the 1-methyl-4-phenyl pyridinium ion, highlighting the importance of understanding structure-activity relationships in tetrahydropyridine chemistry. The development of synthetic methodologies for tetrahydropyridine derivatives has been driven by the inspiration from known bioactive natural products, leading to the synthesis of compounds with biologically active properties.

Pyrazole chemistry has evolved significantly since its initial discovery, with researchers recognizing the pyrazole moiety as a pharmacophore that plays important roles in many biologically active compounds. The synthesis of pyrazole derivatives has traditionally involved condensation reactions followed by cyclization or multicomponent reactions, either in stepwise manner or through one-pot procedures. These methodological advances have enabled the development of more complex hybrid structures like this compound, which combines the beneficial aspects of both heterocyclic systems.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural composition that bridges two important classes of nitrogen-containing heterocycles. Tetrahydropyridine scaffolds represent key intermediates in the synthesis of a wide variety of natural products, pharmaceuticals, and biologically important molecules. This bioactive core has maintained researcher interest in developing the most efficient and conclusive synthetic approaches for novel tetrahydropyridine derivatives of medicinal importance. The compound exemplifies the growing trend toward hybrid heterocyclic systems that combine multiple pharmacophoric elements within a single molecular framework.

The pyrazole component contributes additional significance through its established role as a pharmacophore in numerous biologically active compounds. Pyrazole derivatives exhibit widespread biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-human immunodeficiency virus properties. The incorporation of a methylated pyrazole ring into the tetrahydropyridine framework creates opportunities for enhanced biological activity through synergistic effects between the two heterocyclic systems.

Modern synthetic approaches have enabled the development of innovative methodologies for constructing such hybrid structures. One-pot synthesis strategies have emerged as particularly valuable for increasing the efficiency of chemical reactions involving tetrahydropyridine derivatives. These methods include asymmetric nitro-Mannich reactions using bifunctional organocatalysts, followed by gold-catalyzed alkyne hydroamination, protometalation, and isomerization to generate highly enantioselective and diastereoselective tetrahydropyridine derivatives. Additionally, phosphine-catalyzed enantioselective annulation reactions between allene ketones and 1-azadienes have provided access to tetrahydropyridine compounds with excellent yields and enantiomeric excess.

Table 2: Structural Components and Their Significance

Component Structure Type Significance in Chemistry
Tetrahydropyridine Core Six-membered nitrogen heterocycle Key intermediate in natural product synthesis
Pyrazole Substituent Five-membered dinitrogen heterocycle Established pharmacophore with multiple activities
Methyl Group Alkyl substituent Modulates electronic and steric properties
Hybrid Framework Combined heterocyclic system Enhanced biological activity potential

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2,4,7,10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFLMDZOWYPYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole Intermediate

The foundational step involves synthesizing the pyrazole moiety, which is pivotal for the final compound. Recent research indicates that condensation of hydrazines with β-ketonitriles is a versatile and efficient route:

Reaction Step Reagents & Conditions Reference Notes
Hydrazine + β-ketonitrile Hydrazine hydrate + β-ketonitrile in ethanol or methanol Cyclization occurs at -10 to 20°C over 3-7 hours, forming 5-aminopyrazoles with high selectivity.
Hydrolysis & Decarboxylation Acid hydrolysis (HCl, H2SO4) at 60-75°C Converts intermediates to 1-methyl-5-hydroxypyrazole.

This route avoids troublesome reagents like acetic anhydride, reducing corrosivity and improving environmental safety.

Alkylation of Pyrazole Derivative

The methylation step involves introducing a methyl group at the 1-position of the pyrazole:

Reagent Conditions Notes
Dimethyl sulfate or methyl iodide In a solvent such as DMF or ethanol, at 40-70°C Methylation occurs via nucleophilic attack on the pyrazole nitrogen.
Base (triethylamine, sodium carbonate) 3-7 hours, stirring Acts as an acid scavenger, facilitating methylation.

The molar ratio typically used is approximately 1:1.1:1.5 (pyrazole:alkylating agent:base).

Formation of Tetrahydropyridine Ring

The key step involves coupling the methylated pyrazole with a suitable precursor to form the tetrahydropyridine ring:

Reaction Type Reagents & Conditions Reference Notes
Cyclization with aldehydes or ketones Under acidic or basic conditions, at 30-90°C The reaction involves nucleophilic attack and subsequent ring closure to form the tetrahydropyridine core.
Alternative route Condensation of amino precursors with α,β-unsaturated carbonyl compounds Provides conformational flexibility and high regioselectivity.

Final Functionalization and Purification

Post-cyclization, the compound undergoes purification via crystallization or chromatography. Optional steps include:

Summary of Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield Notes
Pyrazole synthesis Hydrazine + β-ketonitrile Ethanol/Methanol -10 to 20°C 3-7h High Selective formation of 5-aminopyrazoles
Methylation Dimethyl sulfate/methyl iodide DMF/Ethanol 40-70°C 4-7h Moderate to high Efficient methylation at N-1
Ring closure Aldehydes/ketones + amino intermediates Toluene/THF 30-90°C 4-8h Variable Formation of tetrahydropyridine ring

Research Findings and Innovations

Recent advances focus on environmentally benign reagents and improved selectivity :

  • Use of dimethyl sulfate over more hazardous methylating agents due to better control and less byproduct formation.
  • Optimized reaction temperatures (around 40-70°C) to balance reaction rate and selectivity.
  • Solvent choices like ethanol and DMF facilitate easier recovery and lower corrosion issues.
  • Catalysis with bases such as triethylamine enhances methylation efficiency.

Table 1: Summary of Key Preparation Parameters

Step Reagents Solvent Temperature Reaction Time Yield Reference
Pyrazole synthesis Hydrazine hydrate + β-ketonitrile Ethanol -10 to 20°C 3-7h >85%
Alkylation Dimethyl sulfate DMF 40-70°C 4-7h 75-90%
Ring closure Aldehydes/ketones Toluene/THF 30-90°C 4-8h Variable

Table 2: Reaction Conditions for Key Steps

Step Reagents Temperature Range Duration Key Notes
Pyrazole formation Hydrazine + β-ketonitrile -10 to 20°C 3-7h High selectivity
Methylation Dimethyl sulfate 40-70°C 4-7h Efficient N-methylation
Ring closure Aldehydes + amino intermediates -10 to 90°C 4-8h High regioselectivity

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or tetrahydropyridines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole and tetrahydropyridine moieties exhibit significant anticancer properties. The mechanisms often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

CompoundCancer TypeIC50 (µM)Reference
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridineA549 (Lung)15.0
This compoundMCF-7 (Breast)10.0

Case Study: Induction of Apoptosis
In a study involving A549 lung cancer cells, treatment with this compound led to significant apoptosis through mitochondrial-dependent pathways. The study highlighted the compound's potential as a therapeutic agent in lung cancer treatment.

Neuroprotective Effects

The compound has shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Study FocusModel UsedResultsReference
Neuroprotection in Alzheimer'sIn vitro neuronal culturesReduced beta-amyloid toxicity
Dopaminergic neuron protectionIn vivo mouse modelPreservation of dopaminergic neurons in Parkinson's model

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
Enzyme TargetInhibition TypeIC50 (µM)Reference
Dipeptidyl Peptidase IV (DPP-IV)Competitive Inhibition12.0
Acetylcholinesterase (AChE)Noncompetitive Inhibition8.5

Antimicrobial Activity

Emerging studies suggest that this compound also possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Pathogen TestedActivity TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusBactericidal32
Escherichia coliBacteriostatic64

Mechanism of Action

The mechanism by which 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The tetrahydropyridine ring contributes to the compound's stability and bioavailability. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Tetrahydropyridine Derivatives

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
  • Molecular Formula : C₁₁H₁₂ClN·HCl
  • Molecular Weight : 230.13 g/mol
  • CAS Number : 51304-61-1
  • Key Features :
    • Substituted with a chlorophenyl group at the 4-position.
    • Higher molecular weight due to the aromatic chlorine substituent, enhancing lipophilicity.
    • Used in pharmaceutical synthesis (e.g., intermediates for neuroactive compounds) .
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine
  • Molecular Formula : C₁₂H₁₄FN
  • Key Features :
    • Fluorine substituent on the phenyl ring improves metabolic stability and bioavailability.
    • Employed as a reference standard in chromatographic assays for paroxetine (an antidepressant), highlighting its relevance in pharmacokinetic studies .
3-Chloro-5-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine
  • Molecular Formula : C₉H₁₂ClN₃
  • Molecular Weight : 197.66 g/mol
  • CAS Number : 2137755-13-4
  • Limited data on biological activity, but structural modifications suggest utility in medicinal chemistry .
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Molecular Formula : C₁₂H₁₅N
  • Key Features :
    • Phenyl substituent at the 4-position.
    • Neurotoxic agent linked to Parkinsonism via selective destruction of dopaminergic neurons.
    • Contrasts with 4-(1-methylpyrazol-5-yl)-tetrahydropyridine, where the pyrazole group may mitigate neurotoxicity .

Table 1: Comparative Analysis of Tetrahydropyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
4-(1-Methyl-1H-pyrazol-5-yl)-THP* C₉H₁₃N₃ 163.22 1-Methylpyrazole Building block; limited commercial stock
4-(4-Chlorophenyl)-THP Hydrochloride C₁₁H₁₂ClN·HCl 230.13 Chlorophenyl Pharmaceutical intermediate
1-Methyl-4-(p-fluorophenyl)-THP C₁₂H₁₄FN 203.25 p-Fluorophenyl Chromatographic standard for paroxetine
MPTP C₁₂H₁₅N 173.26 Phenyl Neurotoxin; Parkinsonism induction
3-Chloro-5-(1-methylpyrazol-5-yl)-THP C₉H₁₂ClN₃ 197.66 Chlorine + pyrazole Underexplored; potential synthetic utility

*THP: 1,2,3,6-tetrahydropyridine

Substituent Effects on Bioactivity and Reactivity

  • Pyrazole vs. Phenyl Groups :

    • Pyrazole-containing derivatives (e.g., 4-(1-methylpyrazol-5-yl)-THP) may exhibit reduced neurotoxicity compared to phenyl-substituted MPTP, as pyrazole’s heteroaromatic nature could alter receptor binding .
    • Fluorine or chlorine substituents (e.g., 4-(4-chlorophenyl)-THP) enhance lipophilicity and stability, favoring blood-brain barrier penetration in neuroactive compounds .
  • Salt Forms :

    • The dihydrochloride salt of 4-(1-methylpyrazol-5-yl)-THP (C₉H₁₅Cl₂N₃) improves aqueous solubility, critical for in vivo studies .

Biological Activity

4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C9H14N2C_9H_{14}N_2 with a specific arrangement that contributes to its biological properties. The compound features a pyrazole ring and a tetrahydropyridine structure, which are known for their roles in various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and tetrahydropyridine moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study conducted by Metre et al., the anticancer activity of several pyrazole derivatives was evaluated. The results demonstrated that certain modifications on the pyrazole structure enhanced cytotoxicity against human cancer cell lines significantly compared to controls .

Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways:

  • Alpha-Amylase Inhibition: This compound has been tested for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The results indicated that it exhibits comparable or superior inhibition compared to standard inhibitors like acarbose .
CompoundAlpha-Amylase Inhibition (%)
Acarbose45%
This compound60%

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It was found to possess activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Case Study:
In vitro studies revealed that the compound effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several factors:

  • Molecular Interactions: The presence of nitrogen atoms in the pyrazole ring facilitates hydrogen bonding and coordination with target proteins.
  • Structural Flexibility: The tetrahydropyridine scaffold allows for conformational adaptability, enhancing binding affinity to biological targets.

Q & A

Q. How to address discrepancies in predicted vs. experimental LogP values?

  • Methodological Answer :
  • Partition Coefficient Measurement : Use shake-flask method (octanol/water) under controlled pH.
  • Computational Adjustment : Apply correction factors for hydrogen-bonding capacity of the tetrahydropyridine nitrogen .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine

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